REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:15])[C:3]1([C:13]#[N:14])[CH2:12][CH2:11][C:6]2([O:10]CCO2)[CH2:5][CH2:4]1.C#C.[C:18]1(C)[CH:23]=CC=[CH:20][CH:19]=1>[Co+].C1(C2CCC=CCCC=2)C=CC=C1>[CH3:15][N:2]([CH3:1])[C:3]1([C:13]2[CH:20]=[CH:19][CH:18]=[CH:23][N:14]=2)[CH2:4][CH2:5][C:6](=[O:10])[CH2:11][CH2:12]1 |f:3.4|
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
CN(C1(CCC2(OCCO2)CC1)C#N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
cyclopentadienyl cycloocta-1,5-diene cobalt (I)
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[Co+].C1(C=CC=C1)C1=CCCC=CCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction solution was concentrated to low volume
|
Type
|
ADDITION
|
Details
|
The resulting crude product (5.47 g) was taken up in a mixture of water (8.7 ml) and concentrated hydrochloric acid (15 ml)
|
Type
|
CUSTOM
|
Details
|
To recover the product it
|
Type
|
WASH
|
Details
|
was washed with diethyl ether (3×100 ml)
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to low volume
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1(CCC(CC1)=O)C1=NC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.72 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |